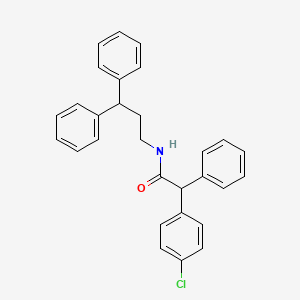
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with a methoxymethyl group and a phenylacrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated naphthalene compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenylacrylic acid moiety can be reduced to form the corresponding phenylpropionic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield 3-(4-(3-formyl-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid, while reduction of the phenylacrylic acid moiety can produce 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)propionic acid.
Aplicaciones Científicas De Investigación
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the phenylacrylic acid moiety can interact with enzymes involved in metabolic pathways, while the naphthalene ring system can engage in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(3-Methoxymethyl-2-naphthyl)phenyl)acrylic acid: Similar structure but lacks the phenyl group on the naphthalene ring.
3-(4-(2-Phenylnaphthalen-1-yloxy)phenyl)acrylic acid: Similar structure but lacks the methoxymethyl group.
Uniqueness
3-(4-(3-(Methoxymethyl)-2-phenylnaphthalen-1-yloxy)phenyl)acrylic acid is unique due to the presence of both the methoxymethyl group and the phenylacrylic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with the similar compounds listed above.
Propiedades
Fórmula molecular |
C27H22O4 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
(E)-3-[4-[3-(methoxymethyl)-2-phenylnaphthalen-1-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C27H22O4/c1-30-18-22-17-21-9-5-6-10-24(21)27(26(22)20-7-3-2-4-8-20)31-23-14-11-19(12-15-23)13-16-25(28)29/h2-17H,18H2,1H3,(H,28,29)/b16-13+ |
Clave InChI |
GPFIKCYCCKWZTJ-DTQAZKPQSA-N |
SMILES isomérico |
COCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)/C=C/C(=O)O |
SMILES canónico |
COCC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)OC4=CC=C(C=C4)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793017.png)
![(5S)-5-[(1S)-cyclohex-2-en-1-yl]-7,9-difluoro-2,2,4-trimethyl-1,5-dihydrochromeno[3,4-f]quinoline](/img/structure/B10793024.png)
![2-[[2-[4-(2-Nitrophenyl)-1-piperazinyl]ethyl]thio]benzothiazole](/img/structure/B10793026.png)
![2-[[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]thio]benzothiazole](/img/structure/B10793034.png)
![1-(4-Fluorophenyl)-4-(8-phenyl-3,8-diaza-bicyclo[3.2.1]octan-3-yl)butan-1-one](/img/structure/B10793046.png)
![4-[5-(4-Chloro-phenyl)-2,5-diaza-bicyclo[2.2.1]hept-2-yl]-1-(4-fluoro-phenyl)-butan-1-one](/img/structure/B10793047.png)
![2-[[6-[4-(2-Methoxyphenyl)-1-piperazinyl]hexyl]thio]benzoxazole](/img/structure/B10793053.png)

![4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B10793058.png)





